CCT 137690

Description

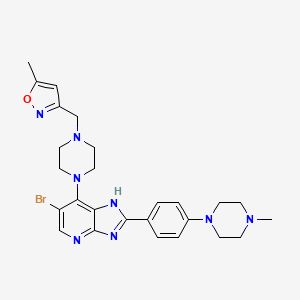

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[4-[6-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridin-7-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31BrN8O/c1-18-15-20(31-36-18)17-33-9-13-35(14-10-33)24-22(27)16-28-26-23(24)29-25(30-26)19-3-5-21(6-4-19)34-11-7-32(2)8-12-34/h3-6,15-16H,7-14,17H2,1-2H3,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLQCBTXTRCREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN2CCN(CC2)C3=C4C(=NC=C3Br)N=C(N4)C5=CC=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31BrN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648898 | |

| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095382-05-0 | |

| Record name | 6-Bromo-7-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CCT137690 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CCT137690, a potent and selective Aurora kinase inhibitor, in cancer cells. The information is compiled from preclinical studies and is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

CCT137690 is an orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a pan-inhibitor of Aurora kinases, with low nanomolar efficacy against Aurora A, B, and C.[1][2][3][4] The Aurora kinase family plays a critical role in the regulation of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1][2][4][5] Overexpression of Aurora kinases is a common feature in a variety of human cancers, making them a compelling target for anti-cancer therapies.[2][5]

The primary anti-cancer effects of CCT137690 stem from its inhibition of Aurora A and Aurora B.[1][2] This inhibition disrupts normal mitotic progression, leading to a cascade of cellular events that culminate in apoptosis.[1][2][6] Specifically, exposure of cancer cells to CCT137690 results in multipolar spindle formation, chromosome misalignment, and a failure of cytokinesis, leading to the accumulation of polyploid cells (containing ≥4N DNA content).[1][2][6] This aberrant mitosis ultimately triggers apoptotic cell death.[1][6]

Quantitative Data: Potency and Anti-Proliferative Activity

CCT137690 demonstrates potent inhibitory activity against Aurora kinases and exhibits broad anti-proliferative effects across a range of human cancer cell lines.

Biochemical Inhibition of Aurora Kinases

| Kinase | IC50 (nM) |

| Aurora A | 15 |

| Aurora B | 25 |

| Aurora C | 19 |

Anti-Proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| SW620 | Colon Carcinoma | 0.30 |

| A2780 | Ovarian Cancer | 0.14 |

| HCT116 | Colon Cancer | Not explicitly stated, but induces polyploidy at 0.5-1 µM |

| HeLa | Cervical Cancer | Not explicitly stated, but induces multipolar spindles at 0.5-1 µM |

| KELLY | Neuroblastoma (MYCN-amplified) | More sensitive than low-MYCN lines |

| SH-SY5Y | Neuroblastoma (MYCN-amplified) | More sensitive than low-MYCN lines |

| IMR32 | Neuroblastoma (MYCN-amplified) | More sensitive than low-MYCN lines |

| SHEP (with exogenous MYCN) | Neuroblastoma (MYCN-amplified) | More sensitive than low-MYCN lines |

| SK-N-SH | Neuroblastoma (low MYCN) | Less sensitive |

| SHEP | Neuroblastoma (low MYCN) | Less sensitive |

| ORL-48 | Oral Cancer | 0.81 |

| ORL-115 | Oral Cancer | 0.84 |

| SW-48 | Colorectal Cancer | 0.157 |

| SW-620 | Colorectal Cancer | 0.430 |

Key Signaling Pathways and Molecular Effects

CCT137690 modulates several critical signaling pathways in cancer cells, primarily through its inhibition of Aurora kinases A and B.

Inhibition of Aurora A and Downregulation of MYCN

A key mechanism of CCT137690 in neuroblastoma is its ability to downregulate the MYCN oncoprotein.[1][2] Aurora A kinase physically interacts with and stabilizes MYCN, protecting it from proteasomal degradation.[1] By inhibiting Aurora A, CCT137690 disrupts this interaction, leading to decreased MYCN protein levels.[1] This is particularly effective in cancer cells with MYCN gene amplification.[1][2]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 4. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of CCT137690: A Technical Guide for Researchers

An in-depth analysis of the potent pan-Aurora kinase inhibitor, CCT137690, exploring its mechanism of action, preclinical efficacy, and future therapeutic prospects in oncology.

CCT137690 is a highly selective and orally bioavailable small molecule inhibitor targeting the Aurora kinase family (Aurora A, B, and C) and FMS-like tyrosine kinase 3 (FLT3).[1][2] This dual inhibitory activity positions CCT137690 as a promising therapeutic candidate for a range of malignancies, particularly those driven by Aurora kinase overexpression or FLT3 mutations. This technical guide provides a comprehensive overview of the preclinical data on CCT137690, including its inhibitory activity, cellular effects, and in vivo efficacy, intended for researchers and drug development professionals.

Mechanism of Action

CCT137690 exerts its anti-cancer effects primarily through the inhibition of Aurora kinases, which are key regulators of mitosis. By binding to the ATP-binding pocket of these kinases, CCT137690 disrupts critical mitotic events, leading to cell cycle arrest and apoptosis.[3] Additionally, its potent inhibition of mutant FLT3, particularly the internal tandem duplication (ITD) mutation, makes it a targeted agent for acute myeloid leukemia (AML).[1][4]

The downstream effects of CCT137690 inhibition include:

-

Inhibition of Histone H3 Phosphorylation: A direct substrate of Aurora B, the inhibition of histone H3 phosphorylation is a key biomarker of CCT137690 activity.[2][5]

-

Downregulation of MYCN: In neuroblastoma, CCT137690 has been shown to decrease the protein expression of the MYCN oncogene, a critical driver of this pediatric cancer.[5]

-

Induction of Apoptosis: Prolonged exposure to CCT137690 leads to the cleavage of PARP and the induction of apoptosis in various cancer cell lines.[5][6]

-

Induction of Polyploidy: Inhibition of Aurora B kinase by CCT137690 disrupts cytokinesis, resulting in the formation of polyploid cells.[5][6]

The following diagram illustrates the primary signaling pathways targeted by CCT137690.

Caption: CCT137690 signaling pathways.

Quantitative Analysis of In Vitro Activity

CCT137690 has demonstrated potent inhibitory activity against Aurora kinases and FLT3 in biochemical assays, as well as significant anti-proliferative effects across a broad range of cancer cell lines.

Table 1: Biochemical Inhibitory Activity of CCT137690

| Target | IC50 (nM) |

| Aurora A | 15 |

| Aurora B | 25 |

| Aurora C | 19 |

| FLT3 | <50 |

Data sourced from multiple preclinical studies.[3]

Table 2: Anti-proliferative Activity (GI50) of CCT137690 in Cancer Cell Lines

| Cancer Type | Cell Line | GI50 (µM) |

| Neuroblastoma | KELLY | 0.33 |

| IMR32 | 0.38 | |

| SH-SY5Y | 0.92 | |

| SK-N-SH | 4.93 | |

| SHEP | 9.21 | |

| Colorectal Cancer | SW620 | 0.3 |

| Ovarian Cancer | A2780 | 0.14 |

| Oral Cancer | ORL-48 | 0.81 |

| ORL-115 | 0.84 | |

| Acute Myeloid Leukemia | MV-4-11 | <0.05 |

| MOLM-13 | <0.05 | |

| Breast Cancer | MCF-7 | 4.5 |

| MDA-MB-231 | 7.27 |

GI50 values represent the concentration required to inhibit cell growth by 50%. Data compiled from various preclinical publications.[1][5][7]

Preclinical In Vivo Efficacy

The therapeutic potential of CCT137690 has been evaluated in several preclinical animal models, demonstrating significant anti-tumor activity.

Table 3: Summary of In Vivo Studies

| Cancer Model | Animal Model | Dosing Regimen | Outcome |

| MYCN-Amplified Neuroblastoma | TH-MYCN Transgenic Mice | 100 mg/kg, oral gavage, twice daily for 10 days | Significant tumor growth inhibition |

| Colorectal Cancer Xenograft | Nude mice with SW620 xenografts | 75 mg/kg | Decreased tumor growth |

| FLT3-ITD+ AML Xenograft | Athymic mice with MOLM-13 xenografts | Oral administration | Potent inhibition of tumor growth |

Data from preclinical in vivo studies.[1][8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of CCT137690.

Aurora Kinase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of CCT137690 against Aurora kinases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. atcc.org [atcc.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Drugging MYCN through an allosteric transition in Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

CCT137690: A Potent and Selective Chemical Probe for Aurora Kinases

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of CCT137690, a highly selective and orally bioavailable small molecule inhibitor of the Aurora kinase family. CCT137690 serves as a valuable chemical probe for elucidating the multifaceted roles of Aurora kinases in mitotic progression and oncogenesis. This document details its biochemical and cellular activity, selectivity profile, and its application in preclinical cancer models, supported by structured data, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Aurora Kinases and CCT137690

The Aurora kinases are a family of serine/threonine kinases that play pivotal roles in the regulation of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases, particularly Aurora A and Aurora B, is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[1][3] This has established them as attractive targets for the development of novel anticancer therapies.[1][3]

CCT137690 is an imidazo[4,5-b]pyridine derivative that acts as a potent, ATP-competitive inhibitor of Aurora kinases A, B, and C.[1][4] Its high selectivity and oral bioavailability make it an excellent tool for both in vitro and in vivo studies aimed at understanding and targeting Aurora kinase signaling in cancer.[1][5]

Biochemical and Cellular Activity

CCT137690 demonstrates low nanomolar inhibitory activity against Aurora kinases in biochemical assays and exhibits potent anti-proliferative effects across a diverse panel of human tumor cell lines.[1][6]

Table 1: Biochemical Inhibitory Activity of CCT137690

| Kinase | IC50 (nM) |

| Aurora A | 15 |

| Aurora B | 25 |

| Aurora C | 19 |

| FLT3 | 2.5 |

Data sourced from multiple studies.[2][5][6]

Table 2: Anti-proliferative Activity of CCT137690 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| SW620 | Colon Carcinoma | 0.3 |

| A2780 | Ovarian Cancer | 0.14 |

| HCT116 | Colon Carcinoma | Not specified |

| HeLa | Cervical Cancer | Not specified |

| KELLY | Neuroblastoma | Not specified |

| ORL-48 | Oral Cancer | 0.81 |

| ORL-115 | Oral Cancer | 0.84 |

GI50 values represent the concentration required to inhibit cell growth by 50%.[6][7]

Selectivity Profile

While being a potent pan-Aurora kinase inhibitor, CCT137690 also exhibits inhibitory activity against other kinases at higher concentrations. A kinase panel screen revealed that at a concentration of 1 µM, CCT137690 inhibited the activity of FLT3, FGFR1, and VEGFR by over 80%.[2][5] It shows minimal activity against a panel of major cytochrome P450 isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP3A4), with IC50 values greater than 10 µM.[6] However, it is a moderate inhibitor of the hERG ion channel with an IC50 of 3.0 µM.[6]

Mechanism of Action

CCT137690 exerts its anti-tumor effects by disrupting the normal mitotic functions regulated by Aurora kinases.

Cellular Phenotypes:

-

Inhibition of Histone H3 Phosphorylation: CCT137690 effectively inhibits the phosphorylation of histone H3 at Serine 10, a key substrate of Aurora B, in a dose-dependent manner.[5][6]

-

Inhibition of Aurora A Autophosphorylation: The inhibitor blocks the autophosphorylation of Aurora A at Threonine 288.[6][7]

-

Induction of Polyploidy: Treatment with CCT137690 leads to a failure of cytokinesis, resulting in the accumulation of cells with 4N, 8N, and even 16N DNA content.[5][7]

-

Mitotic Aberrations: Continuous exposure to the compound causes multipolar spindle formation and chromosome misalignment.[1][5][7]

-

Induction of Apoptosis: The disruption of mitosis ultimately leads to programmed cell death (apoptosis), as evidenced by PARP cleavage and the induction of p53, p21, and BAX.[1][5]

-

Downregulation of MYCN: In MYCN-amplified neuroblastoma cells, CCT137690 treatment leads to a decrease in MYCN protein expression.[1][5]

Caption: Mechanism of action of CCT137690.

In Vivo Efficacy

CCT137690 is orally bioavailable and has demonstrated significant anti-tumor activity in various preclinical xenograft models with no significant toxicity as determined by body weight loss.[6]

-

Colon Carcinoma: CCT137690 inhibits the growth of SW620 colon carcinoma xenografts.[6]

-

Neuroblastoma: In a transgenic mouse model of MYCN-driven neuroblastoma, CCT137690 significantly inhibits tumor growth.[1][5]

-

Acute Myeloid Leukemia (AML): The compound potently inhibits the growth of subcutaneous MOLM-13 xenografts in FLT3-ITD-positive AML.[5][6]

Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol is used to determine the anti-proliferative effects of CCT137690 on cancer cell lines.

Caption: Workflow for the MTT cell proliferation assay.

Methodology:

-

Cells (e.g., SW620, A2780) are seeded in 96-well plates at a density of 2,500 cells per well.[6]

-

The cells are then treated with a range of CCT137690 concentrations (typically 0 to 50 µM) for 72 hours.[6]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.[6]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CCT137690 on cell cycle distribution.

Caption: Workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cells are treated with the desired concentrations of CCT137690 for specified time points (e.g., 24, 48, 72 hours).[7]

-

Following treatment, both adherent and suspended cells are collected by trypsinization and washed with PBS.[8]

-

Cells are fixed in ice-cold 70% ethanol.[7]

-

The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at 37°C.[7][8]

-

The DNA content of the cells is analyzed using a flow cytometer.[7]

Western Blotting for Phospho-protein Analysis

This protocol is used to determine the inhibition of Aurora kinase substrate phosphorylation.

Methodology:

-

Cells are treated with various concentrations of CCT137690 for a specified duration (e.g., 2 hours).[5]

-

For analyzing Aurora B activity, cells can be arrested in mitosis using an agent like nocodazole (B1683961) prior to inhibitor treatment to enrich for the mitotic population.[7]

-

Whole-cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated substrates (e.g., phospho-Histone H3 (Ser10), phospho-Aurora A (Thr288)) and total protein controls.

-

After washing, the membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

Conclusion

CCT137690 is a potent and selective pan-Aurora kinase inhibitor that has proven to be an invaluable tool for cancer research. Its well-characterized biochemical and cellular activities, coupled with its oral bioavailability and in vivo efficacy, make it a robust chemical probe for investigating the therapeutic potential of Aurora kinase inhibition. The detailed methodologies and data presented in this guide are intended to facilitate its effective use in both basic research and drug development settings.

References

- 1. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. [PDF] The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo | Semantic Scholar [semanticscholar.org]

- 4. apexbt.com [apexbt.com]

- 5. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

CCT137690: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT137690 is a potent, orally bioavailable, small-molecule inhibitor of the Aurora kinase family, a group of serine/threonine kinases that are critical regulators of mitosis.[1][2][3][4] As overexpression of Aurora kinases is a common feature in a wide range of human cancers, they represent attractive targets for anticancer drug development. CCT137690, an imidazo[4,5-b]pyridine derivative, has demonstrated significant anti-proliferative activity in numerous cancer cell lines and in vivo tumor models.[1][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of CCT137690, including detailed experimental protocols and a summary of its biological activity.

Discovery and Rationale

The discovery of CCT137690 was the result of a lead optimization program aimed at identifying potent and selective inhibitors of Aurora kinases with favorable drug-like properties.[1] The imidazo[4,5-b]pyridine scaffold was identified as a promising starting point for the development of ATP-competitive inhibitors. Through systematic structure-activity relationship (SAR) studies, researchers focused on modifying substituents at various positions of the core structure to enhance potency, selectivity, and pharmacokinetic properties. This effort led to the identification of CCT137690 as a clinical candidate with potent pan-Aurora kinase inhibition and desirable oral bioavailability.[1]

Synthesis of CCT137690

The synthesis of CCT137690 is a multi-step process involving the construction of the core imidazo[4,5-b]pyridine ring system followed by the introduction of key side chains. While the precise, step-by-step industrial synthesis protocol is proprietary, the general synthetic strategy for related imidazo[4,5-b]pyridine derivatives has been described in the scientific literature. A plausible synthetic route is outlined below, based on established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of Imidazo[4,5-b]pyridine Core

A common method for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a diaminopyridine derivative with an appropriate aldehyde or carboxylic acid.

-

Step 1: Diamination of Pyridine Ring. A substituted 2-chloro-3-nitropyridine (B167233) is reacted with a primary amine to introduce the first amino group via nucleophilic aromatic substitution.

-

Step 2: Reduction of the Nitro Group. The nitro group of the resulting amino-nitropyridine is reduced to a second amino group, typically using a reducing agent such as sodium dithionite (B78146) or catalytic hydrogenation, to yield a 2,3-diaminopyridine (B105623) intermediate.

-

Step 3: Cyclization to form the Imidazole Ring. The 2,3-diaminopyridine is then cyclized by reacting with a suitable aldehyde or carboxylic acid derivative in the presence of an oxidizing agent or under dehydrating conditions to form the fused imidazo[4,5-b]pyridine ring system.

Further synthetic steps would involve the introduction of the specific side chains present in CCT137690 through standard cross-coupling reactions and other functional group manipulations.

Biological Activity and Mechanism of Action

CCT137690 is a potent inhibitor of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C.[1] Its mechanism of action is through competitive binding to the ATP-binding pocket of the kinases, thereby preventing the phosphorylation of their downstream substrates.

Kinase Inhibition Profile

The inhibitory activity of CCT137690 against the Aurora kinases and other off-target kinases has been determined through biochemical assays.

| Kinase Target | IC50 (nM) | Reference |

| Aurora A | 15 | [1] |

| Aurora B | 25 | [1] |

| Aurora C | 19 | [1] |

| FLT3 | 2.5 | [1] |

| FGFR1 | >80% inhibition at 1µM | [1] |

| VEGFR | >80% inhibition at 1µM | [1] |

Cellular Activity

CCT137690 exhibits potent anti-proliferative activity against a broad range of human cancer cell lines. The growth inhibitory effects are measured by the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HCT116 | Colon Carcinoma | 0.005 - 0.47 | [1] |

| HeLa | Cervical Cancer | 0.005 - 0.47 | [1] |

| A2780 | Ovarian Carcinoma | 0.14 | [7] |

| SW620 | Colon Carcinoma | 0.30 | [7] |

| ORL-48 | Oral Cancer | 0.81 | [8] |

| ORL-115 | Oral Cancer | 0.84 | [8] |

| KELLY | Neuroblastoma (MYCN-amplified) | More sensitive | [1][9] |

| NB(9) | Neuroblastoma (MYCN-amplified) | More sensitive | [1] |

Downstream Signaling and Cellular Phenotypes

Inhibition of Aurora kinases by CCT137690 leads to a cascade of downstream cellular events, ultimately resulting in cell cycle arrest and apoptosis.

dot

As depicted in the signaling pathway, CCT137690 inhibits Aurora A and B kinases.[1] This leads to a decrease in the phosphorylation of their respective substrates, TACC3 (transforming acidic coiled-coil containing protein 3) at serine 558 and histone H3 at serine 10.[1][10] The inhibition of these phosphorylation events disrupts critical mitotic processes, resulting in aberrant mitotic spindle formation, chromosome mis-segregation, and cytokinesis failure.[1][8] These mitotic defects lead to the accumulation of cells with a DNA content of 4N or greater (polyploidy), which ultimately triggers programmed cell death (apoptosis).[1][4][8] In neuroblastoma cells with MYCN amplification, CCT137690 has the additional effect of downregulating MYCN protein levels and reducing the phosphorylation of GSK3β.[1][9]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of CCT137690.

Aurora Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of CCT137690 on the enzymatic activity of purified Aurora kinases.

-

Principle: A radioactive filter binding assay is a common method. The kinase reaction is performed in the presence of a substrate (e.g., myelin basic protein for Aurora B), [³³P]-ATP, and the test compound. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified to determine the extent of kinase inhibition.

-

Protocol:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).

-

Add the test compound (CCT137690) at various concentrations to the wells of a microtiter plate.

-

Add the purified Aurora kinase enzyme and the specific substrate to the wells.

-

Initiate the reaction by adding [³³P]-ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [³³P]-ATP.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

-

dot

Cell Proliferation (MTT) Assay

This colorimetric assay is used to assess the effect of CCT137690 on the viability and proliferation of cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

-

Protocol:

-

Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a predetermined density (e.g., 3,000 - 5,000 cells/well) and allow them to adhere overnight.[4]

-

Treat the cells with a range of concentrations of CCT137690 and a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.[4]

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of CCT137690 and determine the GI50 value.

-

Western Blot Analysis

Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated Aurora kinases and their substrates, in cells treated with CCT137690.

-

Principle: Proteins from cell lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-Aurora A (Thr288), anti-phospho-Histone H3 (Ser10)), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate.

-

Protocol:

-

Treat cells with CCT137690 for the desired time and at the appropriate concentrations.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

-

In Vivo Efficacy

The antitumor activity of CCT137690 has been evaluated in various preclinical in vivo models. In a transgenic mouse model of MYCN-amplified neuroblastoma, oral administration of CCT137690 significantly inhibited tumor growth.[1] Similarly, in a human colon carcinoma (SW620) xenograft model, CCT137690 demonstrated dose-dependent tumor growth inhibition.[7]

Conclusion

CCT137690 is a potent and orally bioavailable pan-Aurora kinase inhibitor with a well-characterized mechanism of action. Its ability to induce mitotic catastrophe and apoptosis in a wide range of cancer cell lines, coupled with its in vivo efficacy, highlights its potential as a therapeutic agent for the treatment of various malignancies, particularly those with MYCN amplification. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working on Aurora kinase inhibitors and related anticancer therapies.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. researchgate.net [researchgate.net]

- 4. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. rsc.org [rsc.org]

CCT137690: A Technical Guide to its Role in the Inhibition of Mitotic Progression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of CCT137690, a potent and selective pan-Aurora kinase inhibitor, on mitotic progression. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

CCT137690 is an orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a potent inhibitor of Aurora kinases A, B, and C.[1][2] These serine/threonine kinases are key regulators of mitosis, and their dysregulation is frequently observed in various human cancers.[2][3] CCT137690 has demonstrated significant antiproliferative activity across a wide range of human tumor cell lines, making it a subject of considerable interest in preclinical cancer research.[1][4] This document provides a detailed overview of its mechanism of action, its profound effects on mitotic progression, and the downstream cellular consequences.

Mechanism of Action: Pan-Aurora Kinase Inhibition

CCT137690 exerts its biological effects through the direct inhibition of Aurora kinases A, B, and C. By binding to the ATP-binding pocket of these enzymes, it prevents their catalytic activity, thereby disrupting the phosphorylation of their downstream substrates that are critical for the orderly execution of mitosis.

Table 1: Biochemical Inhibitory Activity of CCT137690 against Aurora Kinases

| Kinase | IC50 (µmol/L) |

| Aurora A | 0.015 |

| Aurora B | 0.025 |

| Aurora C | 0.019 |

Data sourced from a biochemical assay.[1]

Caption: CCT137690 inhibits Aurora kinases, disrupting mitotic progression.

Disruption of Mitotic Progression and its Consequences

The inhibition of Aurora kinases by CCT137690 leads to a cascade of mitotic failures, resulting in distinct cellular phenotypes. These aberrations are a direct consequence of the disruption of critical mitotic processes such as centrosome separation, spindle assembly, chromosome alignment, and cytokinesis.

Key Mitotic Aberrations Induced by CCT137690:

-

Polyploidy: Inhibition of Aurora B, which is essential for cytokinesis, leads to endoreduplication and the accumulation of cells with 4N, 8N, and even 16N DNA content.[1][4]

-

Multipolar Spindle Formation: Treatment with CCT137690 results in the formation of abnormal mitotic spindles with multiple poles, a phenotype consistent with the disruption of centrosome function regulated by Aurora A.[1][4]

-

Chromosome Misalignment: The inhibitor causes improper attachment of chromosomes to the mitotic spindle, preventing their correct alignment at the metaphase plate.[4]

-

Apoptosis: The accumulation of severe mitotic errors, a state known as mitotic catastrophe, ultimately triggers programmed cell death.[1][4]

Table 2: Antiproliferative Activity of CCT137690 in Human Tumor Cell Lines

| Cell Line | Tissue of Origin | GI50 (µmol/L) |

| SW48 | Colon | 0.005 |

| T84 | Colon | 0.14 |

| HeLa | Cervix | 0.14 |

| SW620 | Colon | 0.15 |

| Ls174T | Colon | 0.16 |

| SW403 | Colon | 0.18 |

| SW948 | Colon | 0.19 |

| HCT116 | Colon | 0.22 |

| DLD1 | Colon | 0.26 |

| KELLY | Neuroblastoma | 0.33 |

| A2780 | Ovary | 0.35 |

| Colo320 | Colon | 0.36 |

| IMR32 | Neuroblastoma | 0.38 |

| PC/JW2 | Colon | 0.45 |

| LOVO | Colon | 0.47 |

| ORL-48 | Oral | 0.81 |

| ORL-115 | Oral | 0.84 |

| SH-SY5Y | Neuroblastoma | 0.92 |

| SK-N-SH | Neuroblastoma | 4.93 |

| SHEP | Neuroblastoma | 9.21 |

GI50 values represent the concentration required to inhibit cell growth by 50% as measured by a 3-day MTT assay.[1][4]

Impact on Downstream Signaling Pathways

CCT137690's inhibition of Aurora kinases disrupts several downstream signaling pathways, leading to the observed cellular phenotypes and antiproliferative effects.

-

Inhibition of Aurora Kinase Substrates: CCT137690 effectively inhibits the autophosphorylation of Aurora A at threonine 288 (T288) and the phosphorylation of the Aurora B substrate, histone H3, at serine 10 (S10).[1][4] It also prevents the Aurora A-mediated phosphorylation of TACC3 at serine 558 (S558).[1]

-

Induction of Apoptosis: Prolonged exposure to CCT137690 leads to the upregulation of p53 and the pro-apoptotic protein BAX, followed by the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

-

Downregulation of MYCN in Neuroblastoma: In neuroblastoma cells with MYCN amplification, Aurora A stabilizes the MYCN oncoprotein. CCT137690-mediated inhibition of Aurora A leads to the activation of GSK3β, which in turn phosphorylates MYCN, targeting it for proteasomal degradation via the E3 ubiquitin ligase FBXW7.[1]

Caption: CCT137690 disrupts multiple signaling pathways downstream of Aurora kinases.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of CCT137690. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Proliferation (MTT) Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of CCT137690 concentrations (e.g., 0 to 25 µmol/L) for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of CCT137690 that causes 50% inhibition of cell growth.[1]

Immunoblotting

-

Cell Lysis: Lyse CCT137690-treated and control cells in a suitable lysis buffer (e.g., NP-40 buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on a 4% to 12% Bis-Tris NuPAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Aurora A (T288), phospho-histone H3 (S10), MYCN, cleaved PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with CCT137690 for the desired time points (e.g., 24, 48, 72 hours), then harvest the cells.

-

Fixation: Fix the cells in ice-cold 85% ethanol.

-

Staining: Stain the fixed cells with a solution containing propidium (B1200493) iodide (PI) and RNase.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.[1]

Immunofluorescence Microscopy

-

Cell Culture and Treatment: Grow cells on coverslips and treat with CCT137690 for the desired duration.

-

Fixation and Permeabilization: Fix the cells with 4% formaldehyde (B43269) or ice-cold methanol, then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block with 2% BSA in PBS to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with primary antibodies against proteins of interest (e.g., α-tubulin, pericentrin, phospho-Aurora A (T288)).

-

Secondary Antibody Incubation: Wash and incubate with fluorescently labeled secondary antibodies.

-

Nuclear Staining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI or TO-PRO-3) and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a confocal microscope.[1][4]

Caption: A typical workflow for analyzing protein phosphorylation changes.

Conclusion

CCT137690 is a potent pan-Aurora kinase inhibitor that effectively disrupts mitotic progression in cancer cells. Its ability to induce profound mitotic aberrations, leading to polyploidy and apoptosis, underscores the critical role of Aurora kinases in cell division. Furthermore, its activity against key oncogenic drivers such as MYCN highlights its potential as a targeted therapeutic agent. The data and protocols presented in this guide provide a comprehensive foundation for further investigation and development of CCT137690 and other Aurora kinase inhibitors in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. apexbt.com [apexbt.com]

- 3. The Evaluation of Effect of Aurora Kinase Inhibitor CCT137690 in Melanoma and Melanoma Cancer Stem Cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Aurora Kinase Inhibitor CCT137690: A Technical Guide to its Role in Cell Cycle Regulation

For Immediate Release

This technical guide provides an in-depth analysis of the Aurora kinase inhibitor CCT137690 and its effects on cell cycle regulation. Designed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: Pan-Aurora Kinase Inhibition

CCT137690 is a potent, orally bioavailable imidazo[4,5-b]pyridine derivative that functions as a pan-inhibitor of Aurora kinases.[1] The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating mitotic events, including centrosome maturation, chromosome alignment and segregation, and cytokinesis.[1][2] Dysregulation and overexpression of Aurora kinases are common hallmarks of various human cancers, making them attractive targets for anti-mitotic drug development.[1][3]

CCT137690 exerts its primary effect by inhibiting the catalytic activity of all three Aurora kinase isoforms in the low nanomolar range. This inhibition disrupts the normal progression of mitosis, leading to a cascade of cellular events that ultimately culminate in cell cycle arrest and apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of CCT137690 against its primary targets and off-target kinases, as well as its growth-inhibitory effects on a panel of human cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of CCT137690

| Kinase | IC50 (nM) |

| Aurora A | 15 |

| Aurora B | 25 |

| Aurora C | 19 |

| FLT3 | 2.5 |

Data sourced from multiple studies.[2]

Table 2: Anti-proliferative Activity (GI50) of CCT137690 in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| A2780 | Ovarian | 0.14 |

| SW620 | Colon | 0.47 |

| ORL-48 | Oral | 0.81 |

| ORL-115 | Oral | 0.84 |

| Various | Wide range of lines | 0.005 - 0.47 |

GI50 values represent the concentration required to inhibit cell growth by 50%.[1][2]

Cellular Effects on Cell Cycle Regulation

The primary consequence of Aurora kinase inhibition by CCT137690 is a profound disruption of mitosis, leading to a G2/M phase cell cycle arrest. This is followed by a failure of cytokinesis, resulting in the formation of polyploid cells with 4N, 8N, and even 16N DNA content.[2] This aberrant mitosis ultimately triggers apoptotic pathways.

Key Cellular Phenotypes:

-

G2/M Arrest: Inhibition of Aurora kinases prevents cells from properly entering and progressing through mitosis.

-

Polyploidy: Failure of cytokinesis leads to the accumulation of cells with multiple sets of chromosomes.[2]

-

Mitotic Aberrations: Treatment with CCT137690 induces the formation of multipolar and monopolar spindles and chromosome misalignment.[1]

-

Apoptosis: The sustained mitotic arrest and cellular abnormalities trigger programmed cell death, evidenced by PARP cleavage and induction of BAX.[1]

Signaling Pathways and Downstream Effects

CCT137690 modulates several key signaling pathways downstream of Aurora kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the analysis of CCT137690.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CCT137690 against Aurora kinases.

Methodology:

-

Plate Preparation: Use a 384-well FlashPlate®. Coat plates overnight at 4°C with dithiothreitol (B142953) (DTT) at 100 µg/mL in PBS, then wash twice with PBS.

-

Compound Addition: Add 5 µL of CCT137690 at various concentrations (in 2% DMSO) to each well.

-

Master Mix Preparation: Prepare a master mix containing kinase buffer (50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl2), 1 mM myelin basic protein (MBP) as a substrate, 20 µM ATP, and 0.025 µCi/µL 33P-ATP.

-

Enzyme Addition: Add 15 µL of the master mix to each well, followed by 250 ng of the respective Aurora kinase enzyme (Aurora A, B, or C).

-

Incubation: Shake the plate for approximately 2 minutes and incubate for 2 hours at room temperature.

-

Detection: Read the plate on a TopCount-NXT™ to measure the incorporation of 33P into the substrate.

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the log concentration of CCT137690.

Cell Viability (GI50) Assay

Objective: To determine the concentration of CCT137690 that inhibits the growth of cancer cell lines by 50% (GI50).

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,500 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of CCT137690 concentrations (e.g., 0 to 50 µM) for 72 hours.

-

MTT Assay:

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate GI50 values by plotting cell viability against the log concentration of CCT137690.

Cell Cycle Analysis by Flow Cytometry

Methodology:

-

Cell Culture and Treatment: Culture HCT116 or HeLa cells and treat them with various concentrations of CCT137690 for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells using 5 mmol/L EDTA-PBS.

-

Fixation: Fix the cells in 85% ice-cold ethanol and store them at -20°C.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase and incubate for 30 minutes at 37°C.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer to determine the DNA content and cell cycle distribution.

Immunoblotting

Objective: To detect the levels of specific proteins and their phosphorylation status in CCT137690-treated cells.

Methodology:

-

Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Histone H3, phospho-TACC3, p53, BAX, cleaved PARP, MYCN) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

Objective: To visualize the subcellular localization of proteins and mitotic structures in CCT137690-treated cells.

Methodology:

-

Cell Culture: Grow cells on glass coverslips in a multi-well plate.

-

Treatment and Fixation: Treat the cells with CCT137690, then fix them with 4% paraformaldehyde or ice-cold methanol.

-

Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 2% BSA in PBS).

-

Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., against α-tubulin, Aurora A) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

CCT137690 is a potent pan-Aurora kinase inhibitor that effectively disrupts cell cycle progression at the G2/M phase. Its mechanism of action, leading to mitotic aberrations, polyploidy, and apoptosis, underscores its potential as an anti-cancer therapeutic. The downstream effects on key signaling molecules like MYCN, p53, and BAX further highlight its multifaceted impact on cancer cell biology. The experimental protocols detailed herein provide a robust framework for further investigation into the cellular and molecular effects of CCT137690 and other Aurora kinase inhibitors. This comprehensive guide serves as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.

References

CCT137690: A Targeted Approach Against MYCN-Amplified Neuroblastoma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroblastoma, a pediatric cancer originating from the sympathetic nervous system, presents a significant clinical challenge, particularly in its high-risk, MYCN-amplified form. The MYCN oncogene is a key driver of tumor progression and is associated with poor prognosis. CCT137690, a potent and selective small molecule inhibitor of Aurora kinases A and B, has emerged as a promising therapeutic agent. This document provides a comprehensive technical overview of the impact of CCT137690 on MYCN-amplified neuroblastoma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the implicated signaling pathways.

Mechanism of Action

CCT137690 exerts its anti-tumor effects in MYCN-amplified neuroblastoma primarily through the inhibition of Aurora kinase A.[1][2] Aurora A kinase plays a crucial role in stabilizing the MYCN protein by shielding it from ubiquitin-mediated proteasomal degradation.[2][3] By inhibiting Aurora A, CCT137690 disrupts this protective interaction, leading to a significant reduction in MYCN protein levels.[1][2] This targeted degradation of a key oncogenic driver is a central component of CCT137690's therapeutic efficacy.

Furthermore, treatment with CCT137690 has been shown to decrease the phosphorylation of GSK3β at serine 9.[1][2][3] This reduction in inhibitory phosphorylation suggests a potential increase in GSK3β activity, which may contribute to the destabilization of MYCN. The compound's inhibition of both Aurora A and Aurora B kinases also leads to significant mitotic disruption.[4] This includes the formation of multipolar spindles, chromosome misalignment, and the induction of polyploidy, ultimately triggering apoptosis.[2][4][5] This apoptotic response is further supported by the induction of the p53/p21/BAX pathway and cleavage of PARP.[2][4][5] While highly potent against Aurora kinases, CCT137690 has also been noted to have off-target activity against FLT3, FGFR1, and VEGFR kinases.[6]

Quantitative Data Summary

The efficacy of CCT137690 has been quantified in both in vitro and in vivo models of MYCN-amplified neuroblastoma. The tables below summarize the key findings.

Table 1: In Vitro Cellular Growth Inhibition (GI50) of CCT137690 in Human Neuroblastoma Cell Lines

| Cell Line | MYCN Status | GI50 (nM) |

| KELLY | Amplified | Data not available in abstract |

| IMR32 | Amplified | Data not available in abstract |

| SH-SY5Y | High Expression | Data not available in abstract |

| SHEP-MYCN | Stable Exogenous Expression | Data not available in abstract |

| SK-N-SH | Low/No Expression | Data not available in abstract |

| SHEP | Low/No Expression | Data not available in abstract |

Note: The abstracts indicate that MYCN-amplified cell lines exhibit higher sensitivity to CCT137690.[2] Specific GI50 values are contained within the full research articles and are necessary for a complete quantitative comparison.

Table 2: In Vivo Efficacy of CCT137690 in a Transgenic Mouse Model of Neuroblastoma

| Model | Treatment | Dosage | Duration | Outcome |

| TH-MYCN Transgenic Mice | CCT137690 | 100 mg/kg, twice daily (oral gavage) | 10 days | Significant inhibition of tumor growth |

This in vivo study demonstrates the potent anti-tumor activity of orally bioavailable CCT137690 in a clinically relevant animal model of MYCN-driven neuroblastoma.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of CCT137690's impact on MYCN-amplified neuroblastoma.

Cell Proliferation Assay

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of CCT137690 in various neuroblastoma cell lines.

-

Method:

-

Neuroblastoma cell lines with varying MYCN expression levels (e.g., KELLY, IMR32, SH-SY5Y, SHEP-MYCN, SK-N-SH, SHEP) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of CCT137690.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.

-

The GI50 values are calculated from the dose-response curves.

-

Immunoblotting (Western Blotting)

-

Objective: To analyze the effect of CCT137690 on the protein levels of MYCN, phosphorylated Aurora A, phosphorylated Histone H3, and phosphorylated GSK3β.

-

Method:

-

KELLY neuroblastoma cells are treated with varying concentrations of CCT137690 for specified durations (e.g., 6 or 24 hours).

-

For analysis of MYCN and p-GSK3β, cells may be stimulated with insulin-like growth factor 1 (IGF1) for 30 minutes prior to harvesting.[1][3]

-

For analysis of p-Aurora A and p-Histone H3, cells can be pre-treated with nocodazole (B1683961) to synchronize them in mitosis.[1][2]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for MYCN, phospho-Aurora A (T288), phospho-Histone H3 (S10), phospho-GSK3β (S9), and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with a corresponding secondary antibody and visualized using an appropriate detection system.

-

In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor activity of CCT137690 in a preclinical in vivo model of MYCN-amplified neuroblastoma.

-

Method:

-

Tumor-bearing transgenic mice (TH-MYCN model) that spontaneously develop neuroblastoma are used.[2]

-

Mice are randomized into treatment and vehicle control groups.

-

The treatment group receives CCT137690 orally at a specified dose (e.g., 100 mg/kg) twice daily.[7]

-

The control group receives the vehicle.

-

Tumor growth is monitored over the treatment period (e.g., 10 days).

-

At the end of the study, tumors are excised and weighed.

-

Statistical analysis is performed to compare tumor mass between the treated and control groups.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CCT137690 and a typical experimental workflow for its evaluation.

Caption: CCT137690 inhibits Aurora A, leading to MYCN destabilization.

Caption: A typical workflow for evaluating CCT137690's efficacy.

Conclusion

CCT137690 represents a highly promising therapeutic strategy for MYCN-amplified neuroblastoma. Its ability to selectively target the Aurora kinases, leading to the degradation of the MYCN oncoprotein and the induction of mitotic catastrophe, underscores its potential as a targeted therapy. The preclinical data strongly support its continued investigation and development for this challenging pediatric malignancy. Further research, including clinical trials, is warranted to fully elucidate its therapeutic benefits in patients.[8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Development of Dual Aurora-A and Aurora-B Degrading PROTACs for MCYN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facebook [cancer.gov]

A Technical Guide to CCT 137690 in Oral Squamous Cell Carcinoma: Mechanisms, Efficacy, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pan-Aurora kinase inhibitor, CCT 137690, and its role as a potential therapeutic agent in oral squamous cell carcinoma (OSCC). Oral cancer is the most common type of head and neck cancer, primarily arising from the squamous cells of the oral cavity.[1] Despite advances in treatment, patients with advanced metastatic disease face a poor prognosis, highlighting the urgent need for novel therapeutic strategies.[1][2] The deregulation and overexpression of the Aurora family of mitotic kinases (Aurora A and Aurora B) have been strongly associated with the pathogenesis and poor prognosis of OSCC, making them compelling targets for drug development.[1]

This compound is a potent, orally bioavailable pan-Aurora kinase inhibitor that has demonstrated significant anti-cancer activity across various tumor types.[1][3] This document consolidates the current research on this compound in OSCC, focusing on its mechanism of action, quantitative efficacy, synergistic combinations, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting both Aurora A and Aurora B kinases, which are crucial regulators of mitosis.[3] Inhibition of these kinases disrupts key mitotic processes, leading to cell death in cancer cells.

-

Inhibition of Aurora A: Leads to defects in centrosome maturation and mitotic spindle formation.

-

Inhibition of Aurora B: Results in failed cytokinesis (the final stage of cell division) and improper chromosome attachment to the spindle.

The combined inhibition of these kinases by this compound in OSCC cells leads to a cascade of cellular defects, including abrogated mitotic spindle formation, misaligned chromosomes, and endoreduplication (DNA replication without cell division).[1][4] This culminates in polyploidy (cells containing more than two paired sets of chromosomes), mitotic catastrophe, and ultimately, apoptotic cell death.[1][2]

Quantitative Data on Efficacy

The efficacy of this compound has been quantified in several OSCC cell lines, demonstrating its potent anti-proliferative and cytotoxic effects.

Table 1: Anti-proliferative Activity of this compound in OSCC Cell Lines

This table summarizes the half-maximal growth inhibition (GI₅₀) values for this compound.

| Cell Line | Origin | GI₅₀ Value (µM) | Citation |

| ORL-48 | South Asian OSCC Patient | 0.81 | [1] |

| ORL-115 | South Asian OSCC Patient | 0.84 | [1] |

Table 2: Cytotoxicity of this compound in p53-mutated OSCC Cell Lines

This table shows the differential sensitivity of OSCC cell lines to a fixed concentration of this compound over time.

| Cell Line | Treatment | Time (hours) | Cell Viability (%) | Citation |

| ORL-48T | 10 µM this compound | 72 | < 10% | [5] |

| ORL-136T | 10 µM this compound | 72 | ~ 75% | [5] |

Note: The ORL-136T cell line, which overexpressed Aurora-A and Aurora-B, showed less sensitivity to the inhibitor.[5]

Synergistic Drug Combinations

To enhance its therapeutic efficacy, this compound has been evaluated in combination with other targeted agents. Research has identified strong synergistic effects with inhibitors of key signaling pathways implicated in oral cancer, such as the EGFR and PI3K pathways.[1]

This compound was found to be highly synergistic with the EGFR inhibitor gefitinib (B1684475) and the PI3K inhibitor pictilisib.[1] The combination index (CI) values for these combinations were below 0.8 at most effective dose concentrations (ED₅₀, ED₇₅, ED₉₀) in both ORL-48 and ORL-115 cells, indicating a strong synergistic interaction.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound in OSCC.

Cell Proliferation (Sulphorhodamine B - SRB Assay)

This assay measures cell density based on the measurement of cellular protein content.[4]

-

Cell Seeding: Seed ORL-48 and ORL-115 cells in 96-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with nine different concentrations of this compound for the desired duration (e.g., 72 hours).

-

Fixation: Discard the drug-containing medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) Sulphorhodamine B (SRB) solution (in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based method detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide - PI).[1]

-

Cell Seeding & Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.5 µM) for 24 and 48 hours. Include a DMSO-treated control group.

-

Cell Collection: Collect both floating and attached cells by trypsinization.

-

Washing: Wash the collected cells with ice-cold Phosphate Buffered Saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer (e.g., BD FACSCalibur). The populations of live, early apoptotic, late apoptotic, and necrotic cells are quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G1, S, G2/M).

-

Cell Seeding & Treatment: Plate cells and treat with DMSO or specified concentrations of this compound for 24 and 48 hours.[4]

-

Cell Collection: Harvest the cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.

-

Washing: Centrifuge the fixed cells and wash with PBS.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[4]

-

Incubation: Incubate for 30 minutes at 37°C.[4]

-

Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Conclusion

The pan-Aurora kinase inhibitor this compound demonstrates potent anti-proliferative and pro-apoptotic activity in oral squamous cell carcinoma cell lines.[1] Its mechanism of action, centered on the disruption of critical mitotic processes, leads to mitotic catastrophe and cell death.[1][4] Furthermore, the strong synergy observed when this compound is combined with inhibitors of the EGFR and PI3K pathways suggests a promising strategy to enhance therapeutic efficacy and potentially overcome resistance mechanisms in OSCC.[1] The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a valuable therapeutic agent for oral cancer.

References

- 1. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aurora Kinase Inhibitor-induced Cytotoxicity in Oral Cancer Cells IADR Abstract Archives [iadr.abstractarchives.com]

Methodological & Application

Application Notes and Protocols: CCT137690 In Vivo Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT137690 is a potent and selective, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[1][2][3] These kinases are critical regulators of mitosis, and their overexpression is associated with various human cancers.[1][2][3] CCT137690 has demonstrated anti-proliferative activity in a wide range of human tumor cell lines and has shown efficacy in in vivo preclinical models, particularly in neuroblastoma with MYCN amplification.[1][4][5] These application notes provide a detailed protocol for the in vivo administration of CCT137690 to mice, based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of CCT137690 in mice as reported in preclinical studies.

Table 1: In Vivo Administration Protocol for CCT137690 in TH-MYCN Transgenic Mice

| Parameter | Value | Reference |

| Mouse Model | TH-MYCN Transgenic | [1] |

| Drug | CCT137690 | [1] |

| Dosage | 100 mg/kg | [1] |

| Administration Route | Oral Gavage | [1] |

| Frequency | Twice Daily | [1] |

| Duration | 10 days | [1] |

| Vehicle Control | Vehicle | [1] |

Table 2: In Vivo Efficacy of CCT137690 in Other Mouse Models

| Mouse Model | Cancer Type | Dosage | Administration Route | Outcome | Reference |

| SW620 Xenograft | Colon Carcinoma | Not specified | Oral | Inhibition of tumor growth | [3] |

| MOLM-13 Xenograft | Acute Myeloid Leukemia | Not specified | Not specified | Potent inhibition of tumor growth | [3] |

Signaling Pathway of CCT137690

CCT137690 primarily targets Aurora kinases A and B, which are key regulators of mitotic progression. Inhibition of these kinases leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis in cancer cells. In MYCN-amplified neuroblastoma, inhibition of Aurora A by CCT137690 has the additional effect of destabilizing the MYCN oncoprotein.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. [PDF] The Aurora Kinase Inhibitor CCT137690 Downregulates MYCN and Sensitizes MYCN-Amplified Neuroblastoma In Vivo | Semantic Scholar [semanticscholar.org]

- 5. Identification and evaluation of novel drug combinations of Aurora kinase inhibitor CCT137690 for enhanced efficacy in oral cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCT137690 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CCT137690, a potent and selective Aurora kinase inhibitor, in cell culture experiments. CCT137690 has demonstrated significant anti-proliferative activity across a range of human tumor cell lines by disrupting mitotic progression, leading to polyploidy, mitotic aberrations, and ultimately apoptosis.

Mechanism of Action

CCT137690 is a highly selective inhibitor of Aurora kinases A, B, and C.[1] Aurora kinases are crucial regulators of mitosis, playing roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Inhibition of Aurora A can lead to defects in spindle formation, while inhibition of Aurora B results in failed cytokinesis and the formation of polyploid cells.[4] CCT137690 has been shown to effectively inhibit the autophosphorylation of Aurora A at T288 and the phosphorylation of histone H3 at S10, a substrate of Aurora B.[4][5] In neuroblastoma cell lines, CCT137690 treatment has also been observed to reduce levels of MYCN and the phosphorylation of GSK3β.[4]

Quantitative Data

The inhibitory activity of CCT137690 has been quantified through both biochemical assays (IC50) and cell-based proliferation assays (GI50).

| Target/Cell Line | Cancer Type | Assay Type | Value (nM) |

| Biochemical Assays | |||

| Aurora A | - | IC50 | 15[1][6] |

| Aurora B | - | IC50 | 25[1][6] |

| Aurora C | - | IC50 | 19[1][6] |

| Cell-Based Assays (GI50) | |||

| SW620 | Colon Carcinoma | GI50 | 300[1][6] |

| A2780 | Ovarian Cancer | GI50 | 140[1][6] |

| Various Human Tumor Cell Lines | Multiple | GI50 | 5 - 470[4] |

| ORL-48 | Oral Cancer | GI50 | 810[5] |

| ORL-115 | Oral Cancer | GI50 | 840[5] |

| SW-48 | Colorectal Cancer | IC50 | 157[7] |

| SW-620 | Colorectal Cancer | IC50 | 430[7] |

Signaling Pathway

The following diagram illustrates the key signaling events inhibited by CCT137690.

Figure 1: CCT137690 inhibits Aurora A and B, disrupting mitosis and leading to apoptosis.

Experimental Protocols

The following are detailed protocols for common experiments involving CCT137690.

General Cell Culture and Maintenance

-

Cell Line Handling : All cell lines should be cultured in their recommended medium supplemented with 10% FBS and 1x Antibiotic-Antimycotic solution, and maintained at 37°C in a humidified incubator with 5% CO2.[5]

-

Subculturing : Cells should be passaged upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and neutralize with complete medium before reseeding at the appropriate density.

-

Cryopreservation : For long-term storage, cells should be suspended in a freezing medium (e.g., complete medium with 5-10% DMSO) and frozen gradually to -80°C before transfer to liquid nitrogen.

Experimental Workflow for CCT137690 Treatment

The following diagram outlines a typical workflow for assessing the effects of CCT137690 on cultured cells.

Figure 2: A generalized workflow for in vitro experiments with CCT137690.

Cell Proliferation (MTT) Assay

This protocol is used to determine the effect of CCT137690 on cell viability and to calculate the GI50 value.

-

Cell Seeding : Plate cells in 96-well plates at a density of 2.5 x 10³ cells per well.[1]

-

Treatment : After 24 hours, treat the cells with a range of CCT137690 concentrations (e.g., 0 to 50 µM).[1] Include a vehicle-only control (e.g., DMSO).

-

Incubation : Incubate the plates for 72 hours at 37°C.[1]

-

MTT Addition : Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value by plotting the percentage of inhibition against the log of the CCT137690 concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of CCT137690 on cell cycle progression.

-

Cell Treatment : Treat cells grown in culture dishes with the desired concentrations of CCT137690 (e.g., 0.5 µM or 1 µM) for various time points (e.g., 24, 48, and 72 hours).[4]

-

Cell Harvesting : Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation : Resuspend the cell pellet in ice-cold 85% ethanol (B145695) while vortexing gently to prevent clumping, and fix overnight at -20°C.[4]

-

Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium (B1200493) iodide (PI)/RNase staining solution.

-

Incubation : Incubate the cells for 30 minutes at 37°C in the dark.[4]

-

Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis : Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and to identify polyploid populations.

Immunoblotting

This protocol is used to detect changes in protein expression and phosphorylation following CCT137690 treatment.

-

Cell Treatment and Lysis : Treat cells with CCT137690 for the desired time. For some targets like phospho-Aurora A, pre-treatment with a mitotic blocker like nocodazole (B1683961) (e.g., 50 ng/mL overnight) followed by a short CCT137690 treatment (e.g., 2 hours) may be beneficial.[4][5] Lyse the cells in a suitable lysis buffer (e.g., NP-40 or RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-